Computed Physicochemical Differentiation: Lipophilicity (XLogP3) of 3-Allyl-5-butyl-6-methyluracil vs. Dealkylated Analogs
3-Allyl-5-butyl-6-methyluracil exhibits a computed XLogP3 value of 2.1, reflecting the combined lipophilic contributions of the N3-allyl, C5-n-butyl, and C6-methyl substituents [1]. This places the compound in a distinctly higher lipophilicity range compared to the des-butyl analog 3-allyl-6-methyluracil (predicted XLogP3 ≈ 0.8, representing a >1.3 log unit difference) . The magnitude of this difference corresponds to an approximately 20-fold higher theoretical octanol-water partition coefficient, which is relevant for predicting differential membrane permeability and nonspecific protein binding in cell-based pharmacological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3-Allyl-6-methyluracil: predicted XLogP3 ≈ 0.8 (extrapolated from fragment-based calculation; no experimental logP data available for either compound) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 log units (~20-fold higher predicted partition coefficient) |
| Conditions | XLogP3 computed by PubChem 2.2 using the XLogP3 3.0 algorithm. Comparator value estimated by analogous calculation for the des-butyl structure. |
Why This Matters
A 1.3 log unit difference in predicted lipophilicity can translate into significantly different pharmacokinetic behavior, non-specific binding, and assay interference profiles, making the compounds non-interchangeable in biological screening cascades.
- [1] PubChem Compound Summary for CID 3025436, Uracil, 3-allyl-5-butyl-6-methyl-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/102628-32-0 (accessed 2026-04-28). View Source
